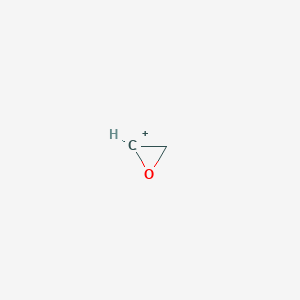

Oxiran-2-ylium

Description

Structure

3D Structure

Properties

CAS No. |

57789-76-1 |

|---|---|

Molecular Formula |

C2H3O+ |

Molecular Weight |

43.04 g/mol |

InChI |

InChI=1S/C2H3O/c1-2-3-1/h1H,2H2/q+1 |

InChI Key |

TXMMPMJOVUPXDD-UHFFFAOYSA-N |

Canonical SMILES |

C1[CH+]O1 |

Origin of Product |

United States |

Foundational & Exploratory

The Oxiran-2-ylium Ion: A Comprehensive Technical Guide to its Generation as a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxiran-2-ylium ion, more systematically referred to as an oxiranium ion or a protonated epoxide, is a highly reactive cationic intermediate that plays a pivotal role in the acid-catalyzed ring-opening reactions of epoxides. Its transient nature makes direct observation challenging, yet understanding its formation and subsequent reactions is crucial for controlling the stereochemistry and regioselectivity of synthetic transformations. This technical guide provides an in-depth exploration of the generation of this compound ions, detailing the underlying mechanisms, experimental methodologies for their formation and trapping, and quantitative data to inform reaction design. The principles discussed are of significant relevance in various fields, including organic synthesis, medicinal chemistry, and drug development, where the precise functionalization of molecules is paramount.

Generation of this compound as a Reactive Intermediate

The primary method for generating an this compound ion involves the protonation of an epoxide ring under acidic conditions. This process transforms the neutral epoxide, a relatively poor electrophile, into a highly activated intermediate susceptible to nucleophilic attack. The efficiency of this process and the subsequent fate of the this compound ion are influenced by several factors, including the strength of the acid, the nature of the solvent, the substitution pattern of the epoxide, and the identity of the nucleophile.

The formation of the this compound ion is a rapid and reversible equilibrium. The lone pair of electrons on the epoxide oxygen atom acts as a Brønsted-Lowry base, accepting a proton from an acidic species. This protonation event significantly weakens the carbon-oxygen bonds of the three-membered ring, priming it for cleavage.

A Deep Dive into the Theoretical Landscape of Oxiran-2-ylium and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on Oxiran-2-ylium and its analogs. This cation, a protonated form of oxirane (ethylene oxide), and its derivatives are crucial intermediates in various chemical and biological processes, including acid-catalyzed epoxide ring-opening reactions, which are fundamental in organic synthesis and drug metabolism. Understanding the structure, stability, and reactivity of these species through computational chemistry offers invaluable insights for predicting reaction mechanisms and designing novel therapeutic agents.

Core Concepts: Structure and Stability

This compound is a three-membered ring cation characterized by a protonated oxygen atom. This protonation significantly activates the epoxide ring towards nucleophilic attack, a key step in many synthetic and biological transformations. Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the geometric and energetic properties of these transient species.

Substituents on the carbon atoms of the this compound ring play a critical role in modulating its stability and reactivity. Electron-donating groups, such as methyl (-CH₃), generally stabilize the cationic center, influencing the regioselectivity of ring-opening reactions. Conversely, electron-withdrawing groups can destabilize the cation, potentially altering the reaction mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various theoretical studies on this compound and its substituted analogs. These calculations provide a detailed picture of the structural and energetic landscape of these important reactive intermediates.

| Molecule/Ion | Method/Basis Set | C-C Bond Length (Å) | C-O Bond Length (Å) | O-H Bond Length (Å) | Reference |

| This compound (protonated oxirane) | MP2/6-31G | - | - | - | |

| B3LYP/6-31G | - | - | - | ||

| syn-protonated propene oxide | MP2/6-31G | - | - | - | |

| anti-protonated propene oxide | MP2/6-31G | - | - | - |

| Species | Method/Basis Set | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Reference |

| This compound ring opening | MP2/6-31G//HF/6-31G* | 24.6 | - | |

| This compound ring opening | MP2/6-31G//MP2/6-31G | 27.7 | - | |

| syn-protonated propene oxide | MP2/6-31G | - | 0.19 (higher than anti) | |

| anti-protonated propene oxide | MP2/6-31G* | - | 0.0 (reference) |

Experimental Protocols: A Look into Computational Methodologies

The theoretical data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methods is crucial for interpreting the results and for designing new computational experiments.

General Computational Approach

A typical theoretical study of this compound and its analogs involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find the lowest energy conformation (a stationary point on the potential energy surface). This is achieved by minimizing the forces on each atom.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometry to obtain more accurate energetic information.

Specific Methodologies Cited

-

Density Functional Theory (DFT): This is a widely used method that balances computational cost and accuracy.

-

Functionals: B3LYP, PBE, and M06-2X are common functionals used for these systems. B3LYP is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. PBE is a generalized gradient approximation (GGA) functional, and M06-2X is a hybrid meta-GGA functional, often good for non-covalent interactions and thermochemistry.

-

Basis Sets: 6-31G*, 6-311++G(2df,2pd), and TZ2P are frequently employed basis sets. The numbers and letters in the basis set name describe the number of functions used to represent the atomic orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results.

-

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for geometry optimizations and energy calculations.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies, though they are computationally more demanding.

-

Software and Convergence Criteria

-

Software: The majority of these calculations are performed using the Gaussian suite of programs.

-

Convergence Criteria: During geometry optimization, calculations are considered converged when the forces on the atoms and the displacement of atoms between optimization steps fall below a certain threshold. In Gaussian, the default convergence criteria are typically sufficient for most systems. For sensitive calculations or flat potential energy surfaces, tighter convergence criteria may be necessary. The Conver=N keyword in Gaussian can be used to set the SCF convergence criterion to 10⁻ᴺ.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical workflow for theoretical studies of this compound.

Caption: Signaling pathway for epoxide ring-opening.

This guide serves as a foundational resource for researchers interested in the theoretical aspects of this compound chemistry. The provided data and methodologies offer a starting point for further investigation and for the rational design of molecules with desired chemical and biological properties.

Spectroscopic Characterization of Protonated Epoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Protonated epoxides are critical, transient intermediates in a vast array of chemical and biological processes, including acid-catalyzed reactions and xenobiotic metabolism. Their high reactivity and short lifetimes present a significant challenge for structural elucidation. This guide provides an in-depth overview of the advanced spectroscopic techniques used to generate and characterize these fleeting species, offering crucial insights into their structure, stability, and reaction dynamics.

Generation of Protonated Epoxides for Spectroscopic Analysis

Due to their transient nature, protonated epoxides must be generated and studied under specific conditions. Two primary approaches have proven effective:

-

Gas-Phase Generation: Techniques such as electrospray ionization (ESI) are used to produce protonated molecules in the gas phase. These ions can then be isolated and studied in ion trap mass spectrometers, often at cryogenic temperatures to stabilize them for spectroscopic interrogation.[1][2] This method is ideal for studying the intrinsic properties of the protonated epoxide, free from solvent effects.

-

Condensed-Phase Generation: For techniques like Nuclear Magnetic Resonance (NMR), protonated epoxides can be generated and stabilized as long-lived species in superacid media (e.g., FSO₃H-SbF₅) at very low temperatures (e.g., -78 °C). This environment is sufficiently non-nucleophilic to prevent immediate ring-opening, allowing for detailed structural analysis.

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is a powerful tool for probing the vibrational structure of protonated epoxides. By identifying characteristic vibrational frequencies, researchers can confirm the presence of the protonated three-membered ring and understand the effects of protonation on bond strengths.

Key Vibrational Modes: The most informative vibrations for protonated epoxides involve the C-O stretching modes of the oxirane ring. Protonation of the ether oxygen significantly perturbs the electronic structure, leading to characteristic shifts in these vibrational frequencies compared to the neutral epoxide. The key IR bands for epoxides include the symmetric ring stretch ("ring breathing" mode), the asymmetric ring stretch, and a C-C stretch.[3]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Neutral Epoxide) | Expected Shift upon Protonation | Reference |

| Symmetric C-O-C Stretch | 1230 - 1280 | Shift to lower frequency | [3] |

| Asymmetric C-O-C Stretch | 810 - 950 | Significant shift and intensity change | [3] |

| C-C Ring Stretch | 750 - 880 | Moderate shift | [3] |

Note: The exact positions of these bands are highly sensitive to the specific structure of the epoxide and the nature of its substituents.

Experimental Protocol: Cryogenic Infrared Pre-dissociation (IRPD) Spectroscopy

This "action spectroscopy" method provides the IR spectrum of a mass-selected ion.[1][4]

-

Ion Generation and Trapping: The analyte of interest is introduced into an electrospray ionization source to generate protonated ions. These ions are guided into a multi-pole ion trap (e.g., a 22-pole trap) held at cryogenic temperatures (4-10 K).[2][5]

-

Messenger Tagging: A weakly bound "messenger" gas (e.g., He, D₂, or N₂) is introduced into the trap.[5][6] The cryogenic temperature facilitates the formation of a van der Waals complex between the protonated epoxide and one or more messenger molecules.

-

Mass Selection: The protonated epoxide-messenger complex is mass-selected, isolating it from other ions.[1]

-

IR Irradiation: The trapped, mass-selected complexes are irradiated with a tunable infrared laser.

-

Dissociation and Detection: When the IR laser frequency is resonant with a vibrational mode of the protonated epoxide, the ion absorbs a photon. This absorption provides enough energy to break the weak bond to the messenger tag, causing it to evaporate.[6] The resulting bare protonated epoxide is detected by a mass spectrometer.

-

Spectrum Generation: The IR spectrum is constructed by plotting the intensity of the fragment ion (the bare protonated epoxide) as a function of the IR laser's wavenumber.[6]

Workflow for Cryogenic IRPD Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information for protonated epoxides that can be stabilized in the condensed phase. Proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal the electronic environment of each nucleus, allowing for unambiguous assignment of the protonated oxirane structure.

Key Spectral Features: Upon protonation, the electron-withdrawing effect of the positively charged oxygen atom causes a significant deshielding of the adjacent protons and carbons. This results in a pronounced downfield shift in their NMR signals compared to the neutral epoxide.[7][8]

-

¹H NMR: Protons on the epoxide ring in a neutral molecule typically resonate between 2.5 and 3.5 ppm.[7][8] For protonated epoxides, these signals are shifted significantly downfield.

-

¹³C NMR: Carbons of a neutral epoxide ring typically appear in the 40-60 ppm range.[8] Upon protonation, these carbons experience a substantial downfield shift.

| Nucleus | Typical Chemical Shift (ppm) (Neutral Epoxide) | Typical Chemical Shift (ppm) (Protonated Epoxide) | Reference |

| ¹H (Epoxide Ring) | 2.5 - 3.5 | > 4.5 (highly variable) | [7][8] |

| ¹³C (Epoxide Ring) | 40 - 60 | > 70 (highly variable) | [8][9] |

Note: The exact chemical shifts are highly dependent on the superacid system, temperature, and molecular structure.

Experimental Protocol: Low-Temperature NMR in Superacid

-

Solvent Preparation: A superacid medium, such as a mixture of fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅), is prepared in a suitable solvent like sulfuryl chloride fluoride (B91410) (SO₂ClF) inside an NMR tube at low temperature (e.g., using a liquid nitrogen bath).

-

Sample Introduction: The epoxide precursor, dissolved in a small amount of an inert solvent, is slowly introduced into the vigorously stirred, cooled superacid solution.

-

Spectra Acquisition: The NMR tube is transferred to the pre-cooled NMR spectrometer probe (e.g., -78 °C or lower). Standard ¹H and ¹³C NMR spectra are then acquired. Maintaining the low temperature is critical to prevent ring-opening or decomposition.

-

Data Processing: The resulting spectra are processed and analyzed. The significant downfield shifts of the ring protons and carbons provide evidence for the formation of the stable protonated epoxide.

Mass Spectrometry (MS)

Mass spectrometry is fundamental to the study of protonated epoxides, not only for their generation and mass selection but also for their structural characterization through tandem mass spectrometry (MS/MS). Collision-activated dissociation (CAD) or other fragmentation techniques can induce ring-opening and subsequent fragmentation, providing structural information.[10]

Fragmentation Pathways: The fragmentation of protonated epoxides is often initiated by the cleavage of a C-O bond, which is weakened by protonation. The resulting fragmentation patterns are highly dependent on the substitution pattern of the epoxide. Analysis of these fragments can help distinguish between isomers.[10][11] For example, ion/molecule reactions followed by CAD can be used to identify the epoxide functionality.[10]

Acid-Catalyzed Epoxide Ring-Opening Mechanism.

The acid-catalyzed ring-opening of epoxides proceeds through a protonated intermediate.[12][13][14][15] The nucleophile then attacks one of the carbons of the epoxide ring.[12][14] In asymmetric epoxides, the nucleophile will preferentially attack the more substituted carbon under acidic conditions, a process that has characteristics of both Sₙ1 and Sₙ2 reactions.[12][16][17]

This guide outlines the primary spectroscopic methodologies for characterizing protonated epoxides. By combining these advanced techniques—gas-phase IR spectroscopy for vibrational fingerprinting, low-temperature NMR for definitive structural assignment, and mass spectrometry for fragmentation analysis—researchers can gain a comprehensive understanding of these pivotal reactive intermediates. Such knowledge is invaluable for elucidating reaction mechanisms, understanding metabolic pathways, and guiding the development of new chemical entities in the pharmaceutical industry.

References

- 1. Infrared ion spectroscopy inside a mass-selective cryogenic 2D linear ion trap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-cooled Ion Spectroscopy – Combustion Research Facility [crf.sandia.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Cryogenic IR Spectroscopy – Yale Scientific Magazine [yalescientific.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Identification of epoxide functionalities in protonated monofunctional analytes by using ion/molecule reactions and collision-activated dissociation in different ion trap tandem mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Oxiran-2-ylium Intermediates in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of mass spectrometry, the elucidation of molecular structures through the analysis of fragmentation patterns is a cornerstone of chemical and biochemical research. For compounds containing an epoxide moiety, a three-membered cyclic ether, fragmentation pathways can be complex and challenging to interpret. A key, albeit often transient, intermediate in the mass spectrometric fragmentation of protonated epoxides is the oxiran-2-ylium ion. This guide provides a comprehensive technical overview of the formation, fragmentation, and significance of these intermediates in mass spectrometry, with a focus on providing practical knowledge for researchers in drug development and related fields. While the term "this compound" is not ubiquitously used in mass spectrometry literature, it serves as a precise descriptor for the protonated epoxide ring, which is central to understanding the subsequent fragmentation cascades.

Formation of this compound Intermediates

Under soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), epoxide-containing molecules are typically observed as their protonated species, [M+H]⁺. The protonation is believed to occur on the oxygen atom of the epoxide ring, forming the this compound intermediate. This protonation increases the strain on the three-membered ring, making it highly susceptible to ring-opening and subsequent fragmentation upon collisional activation.

The stability of the protonated epoxide can be influenced by the surrounding chemical environment and the nature of the substituents on the oxirane ring. Theoretical studies on propylene (B89431) oxide hydrolysis have shown that the protonated epoxide can rearrange to a more stable protonated aldehyde.[1] This highlights the dynamic nature of these intermediates within the gas phase of the mass spectrometer.

Fragmentation Pathways of this compound Intermediates

Upon collision-induced dissociation (CID), this compound intermediates undergo a variety of fragmentation reactions. The primary fragmentation pathways involve the opening of the strained three-membered ring, which can proceed through several mechanisms.

Ring-Opening and Alpha-Cleavage

The most common fragmentation pathway for protonated epoxides is initiated by the cleavage of a carbon-carbon or carbon-oxygen bond of the oxirane ring. This is often followed by alpha-cleavage, which is the breaking of a bond adjacent to the oxygen atom. This process leads to the formation of resonance-stabilized carbocations. The fragmentation of ethers and epoxides often involves alpha-cleavage to produce ions of the type [H₂C=O-R]⁺.

Diagram of Alpha-Cleavage Pathway

Caption: Alpha-cleavage fragmentation pathway of a protonated epoxide.

Rearrangement Reactions

Protonated epoxides can undergo rearrangement reactions prior to or during fragmentation. These rearrangements can involve hydride shifts or the migration of other functional groups. For instance, theoretical studies on the acid-catalyzed hydrolysis of propylene oxide suggest the possibility of the epoxide converting to a protonated aldehyde.[1] Such rearrangements lead to different fragmentation patterns than direct ring-opening, providing valuable structural information.

Neighboring Group Participation

The presence of nearby functional groups can significantly influence the fragmentation of the this compound intermediate. Neighboring groups, such as hydroxyl groups, can participate in the ring-opening process, leading to the formation of cyclic intermediates and characteristic fragment ions. This anchimeric assistance can direct the fragmentation down specific pathways, aiding in the identification of stereoisomers and positional isomers.

Diagram of Neighboring Group Participation

Caption: Fragmentation involving neighboring group participation.

Quantitative Data on Epoxide Fragmentation

The relative abundance of fragment ions in the mass spectrum of an epoxide provides quantitative data that can be used for structural elucidation. Below are tables summarizing the characteristic fragment ions and their relative intensities for some common epoxides.

Table 1: Mass Spectral Data of Propylene Oxide

| m/z | Relative Intensity (%) | Proposed Fragment |

| 58 | 25 | [M]⁺• (Molecular Ion) |

| 57 | 100 | [M-H]⁺ |

| 43 | 80 | [C₂H₃O]⁺ |

| 29 | 95 | [CHO]⁺ |

| 27 | 60 | [C₂H₃]⁺ |

Data extracted from the NIST WebBook.[2]

Table 2: Mass Spectral Data of Styrene (B11656) Oxide

| m/z | Relative Intensity (%) | Proposed Fragment |

| 120 | 40 | [M]⁺• (Molecular Ion) |

| 119 | 25 | [M-H]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 90 | 30 | [M-CHO]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Data interpreted from typical styrene oxide mass spectra.

Table 3: Mass Spectral Data of Limonene Oxide

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 15 | [M]⁺• (Molecular Ion) |

| 137 | 20 | [M-CH₃]⁺ |

| 109 | 30 | [M-C₃H₇]⁺ |

| 93 | 40 | [C₇H₉]⁺ |

| 68 | 100 | [C₅H₈]⁺• (Isoprene radical cation) |

Data extracted from the NIST WebBook.[3]

Experimental Protocols

LC-MS/MS Analysis of Epoxy Fatty Acid Ethanolamides

This protocol is adapted from a method for the analysis of epoxyeicosatrienoic acid ethanolamides (EET-EAs).[4]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer).

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18 (150 × 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-30% B

-

12.1-15 min: 30% B

-

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Diagram of LC-MS/MS Experimental Workflow

Caption: A typical workflow for LC-MS/MS analysis of epoxides.

GC-MS Analysis of Volatile Epoxides

This protocol is a general guideline for the analysis of volatile epoxides like propylene oxide or styrene oxide.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Gas Chromatography Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C, hold for 5 min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

Conclusion

The study of this compound intermediates, or protonated epoxides, in mass spectrometry is crucial for the structural elucidation of a wide range of biologically and pharmaceutically important molecules. Understanding their formation and subsequent fragmentation pathways, including ring-opening, alpha-cleavage, and rearrangements, allows researchers to interpret complex mass spectra with greater confidence. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling more accurate and efficient characterization of epoxide-containing compounds. As mass spectrometry techniques continue to evolve, further investigations into the gas-phase chemistry of these reactive intermediates will undoubtedly reveal even more detailed structural information.

References

Computational Modeling of Epoxide Protonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies employed to model the protonation of epoxides, a critical step in many biological and chemical processes, including drug metabolism. Understanding the energetics and mechanism of this reaction is paramount for predicting the reactivity of epoxide-containing compounds and designing novel therapeutics. This document details the theoretical background, experimental protocols for computational studies, and quantitative data derived from such models.

Introduction to Epoxide Protonation

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to nucleophilic attack and ring-opening reactions.[1] Protonation of the epoxide oxygen atom is a key activation step, particularly under acidic conditions, as it enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.[1][2][3] The regioselectivity of the subsequent ring-opening is dependent on the substitution pattern of the epoxide and the reaction conditions.[2][3] In biological systems, enzymes such as epoxide hydrolases play a crucial role in the detoxification of xenobiotics by catalyzing the hydrolysis of epoxides, a process often initiated by protonation or hydrogen bonding interactions within the enzyme's active site.

Computational modeling has emerged as a powerful tool to investigate the intricacies of epoxide protonation at an atomic level. These methods provide insights into reaction mechanisms, transition states, and the energetics of these processes, complementing experimental studies.

Core Computational Methodologies

The study of epoxide protonation and ring-opening reactions heavily relies on a suite of computational chemistry techniques. The most prominent methods include Density Functional Theory (DFT), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[4] This allows for the determination of reaction energies and activation barriers, providing crucial information about the feasibility and kinetics of a reaction.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For enzymatic reactions, where the system size is too large for a full quantum mechanical treatment, QM/MM methods offer a computationally efficient alternative.[5][6][7] In this approach, the chemically active region (e.g., the epoxide substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a less computationally expensive MM force field.[5][6] This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the context of the larger protein environment.[6]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time.[8][9][10] In the context of epoxide protonation, MD simulations can be used to explore the conformational landscape of an epoxide in solution or within an enzyme active site, identify key intermolecular interactions (such as hydrogen bonding), and generate starting structures for QM/MM calculations.[5][8]

Experimental Protocols for Computational Modeling

This section outlines the detailed methodologies for the key computational experiments used to model epoxide protonation.

Density Functional Theory (DFT) Protocol for Activation Energy Calculation

-

Model System Construction: Define the chemical system, including the epoxide and the proton source (e.g., H₃O⁺).

-

Geometry Optimization: Perform geometry optimizations of the reactant, transition state, and product structures. A commonly used functional and basis set combination for such calculations is B3LYP with the 6-31G* basis set.[11][12][13] More accurate calculations may employ functionals like ωB97X-D with larger basis sets such as 6-311+G(d,p).[14]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Transition State Search: Locate the transition state structure using methods like the Berny optimization algorithm.[15]

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the reactant and product minima.[15]

-

Energy Calculation: Calculate the electronic energies of the optimized structures. The activation energy is then determined as the difference in energy (including ZPVE corrections) between the transition state and the reactants.

QM/MM Protocol for Enzyme-Catalyzed Epoxide Ring-Opening

-

System Setup: Start with the crystal structure of the enzyme-substrate complex. If a crystal structure is not available, molecular docking can be used to predict the binding pose of the epoxide in the active site.

-

System Solvation and Equilibration: Solvate the system in a water box and add counter-ions to neutralize the charge. Perform an initial energy minimization of the entire system, followed by a period of MD simulation to equilibrate the system at the desired temperature and pressure.

-

QM/MM Partitioning: Define the QM and MM regions. The QM region typically includes the epoxide substrate, the side chains of key catalytic residues (e.g., the nucleophile and proton-donating residues), and any cofactors. The rest of the protein and the solvent are treated with an MM force field (e.g., AMBER, CHARMM).[5]

-

Reaction Coordinate Definition: Define a reaction coordinate that describes the process of interest, such as the distance between the nucleophilic atom and the epoxide carbon, and the distance of the proton transfer.

-

Potential of Mean Force (PMF) Calculation: Calculate the free energy profile along the chosen reaction coordinate using an enhanced sampling technique like umbrella sampling combined with QM/MM MD simulations.[16] The activation free energy can be determined from the resulting PMF.

-

Analysis: Analyze the trajectory to identify key interactions, conformational changes, and the role of active site residues in catalysis.

Molecular Dynamics (MD) Simulation Protocol for Epoxide in Solution

-

System Preparation: Place the epoxide molecule in the center of a simulation box and solvate it with a chosen water model (e.g., TIP3P).

-

Force Field Parameterization: Assign appropriate force field parameters to the epoxide molecule. Standard force fields like GAFF (General Amber Force Field) can be used.

-

Energy Minimization: Perform energy minimization of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant pressure and temperature (NPT ensemble) to equilibrate the density of the system.

-

Production Run: Perform a production MD simulation in the NVT or NPT ensemble for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the epoxide and its interactions with the surrounding water molecules.

-

Analysis: Analyze the trajectory to study properties such as radial distribution functions (to understand the solvation shell structure), hydrogen bonding dynamics, and conformational preferences of the epoxide.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on epoxide protonation and ring-opening reactions.

Table 1: Calculated Activation Energies for Epoxide Ring-Opening Reactions

| Epoxide | Reaction Condition | Nucleophile | Computational Method | Activation Energy (kcal/mol) | Reference |

| 2,2-dimethyloxirane | Basic | OH⁻ | OLYP/TZ2P | 23.3 | [17][18] |

| 2,2-dimethyloxirane | Acidic (protonated) | H₂O | OLYP/TZ2P | 11.2 | [17][18] |

| 1,2-butylene oxide | with CO₂ (catalyzed) | - | - | 3.95 | [13] |

Table 2: Calculated Proton Affinities and Gas Phase Basicities

| Molecule | Computational Method | Proton Affinity (kcal/mol) | Gas Phase Basicity (kcal/mol) | Reference |

| Various amines and imines | B3LYP/6-311+G**//B3LYP/6-31+G* | Varies | Varies | [12] |

Visualizations

The following diagrams illustrate key workflows and relationships in the computational modeling of epoxide protonation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. A practical guide to modelling enzyme-catalysed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amit1b.wordpress.com [amit1b.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme modification using mutation site prediction method for enhancing the regioselectivity of substrate reaction sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Enzyme immobilization studied through molecular dynamic simulations [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Electronic Structure of Three-Membered Ring Oxonium Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-membered ring oxonium ions, which include protonated epoxides (oxiranium ions), aziridinium (B1262131) ions, and thiiranium ions (episulfonium ions), are pivotal reactive intermediates in a vast array of chemical transformations. Their significance is particularly pronounced in the fields of organic synthesis and medicinal chemistry, where their high ring strain and inherent reactivity are harnessed to construct complex molecular architectures and to understand biological mechanisms. The unique electronic structure of these strained rings dictates their reactivity, regioselectivity, and stereoselectivity in nucleophilic ring-opening reactions. This technical guide provides an in-depth exploration of the electronic structure, bonding, and reactivity of these fascinating intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Electronic Structure and Bonding

The defining characteristic of three-membered rings is their significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This strain is a combination of angle strain and torsional strain. The introduction of a positively charged heteroatom (oxygen, nitrogen, or sulfur) further activates the ring towards nucleophilic attack.

Molecular Orbital Theory Perspective: The bonding in these ions can be described by the Walsh model, which depicts the highest occupied molecular orbitals (HOMOs) as having significant p-character on the exterior of the ring, making them susceptible to electrophilic attack (in the case of the neutral heterocycles). Upon protonation or alkylation to form the onium ion, the LUMO energy is significantly lowered, rendering the ring carbons highly electrophilic. The bonding electrons are concentrated towards the center of the ring in "bent" or "banana" bonds.

Ring Strain: The formation of the onium ion dramatically increases the ring strain. For instance, the protonation of a simple aziridine (B145994) to an aziridinium ion increases the ring strain by approximately 47 kJ/mol.[1] This increased strain is a major driving force for the subsequent ring-opening reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and properties of three-membered ring oxonium ions and their neutral precursors. This data is derived from a combination of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, as well as computational studies.

Table 1: Bond Lengths and Angles of Three-Membered Heterocycles and Their Onium Ions

| Compound/Ion | C-C Bond Length (Å) | C-X Bond Length (Å) | C-X-C Bond Angle (°) | Reference |

| Ethylene Oxide | 1.459 | 1.425 | 61.6 | Theoretical |

| Protonated Ethylene Oxide | 1.45 (calc.) | 1.53 (calc.) | ~60 (calc.) | Computational Study |

| Aziridine | 1.481 | 1.475 | 60.1 | Experimental |

| Aziridinium Ion | - | - | - | Data not available |

| Thiirane | 1.492 | 1.819 | 48.4 | Experimental |

| Thiiranium Ion (Ad2SR+) | 1.500-1.506 | 1.894-1.918 | 46.48 | X-ray Crystallography[2] |

Table 2: Ring Strain Energies (RSE) of Three-Membered Heterocycles

| Compound | RSE (kcal/mol) | Method | Reference |

| Cyclopropane | 27.9 | Experimental | [3] |

| Oxirane (Epoxide) | ~13 | Experimental | [4] |

| Aziridine | ~27 | - | [5] |

| Thiirane | 19.8 | Experimental | - |

| Protonated Aziridine | Increased by ~11.2 (47 kJ/mol) | - | [1] |

| P-Protonated Azaphosphiridinium cation | High (qualitative) | Computational | [2] |

Table 3: Representative ¹H NMR Chemical Shifts (ppm)

| Compound/Proton Type | Chemical Shift (δ) | Solvent | Reference |

| Epoxide ring protons | 2.5 - 3.5 | CDCl₃ | [6] |

| Protons on carbon adjacent to ether oxygen | 3.4 - 4.5 | CDCl₃ | [7] |

| Epoxidized soybean oil ring protons | 2.90 - 3.24 | CDCl₃ | [8] |

| Methylated aziridinium ion | - | - | Formation observed by NMR[9] |

Experimental Protocols

The study of three-membered ring oxonium ions often requires specialized techniques due to their high reactivity and transient nature. Below are detailed methodologies for their generation and characterization.

Synthesis of Stable Bicyclic Aziridinium Ions

This protocol describes the in situ generation of a stable bicyclic aziridinium ion and its subsequent ring-expansion.[10]

Materials:

-

4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

p-Toluenesulfonic anhydride (B1165640)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Nucleophile of choice (e.g., sodium cyanide)

-

Standard glassware for organic synthesis, including a two-neck round-bottom flask

-

Nitrogen atmosphere setup

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Tosylate Precursor:

-

Add 100 mg of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol (0.46 mmol) and 140 µL of triethylamine (1.0 mmol) to an oven-dried 25 mL two-neck round-bottom flask under a nitrogen atmosphere.

-

Add 5 mL of anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath and stir for 5 minutes.

-

Add 164 mg of p-toluenesulfonic anhydride (0.50 mmol) to the mixture and continue stirring for 45 minutes at 0 °C.

-

-

In situ Generation of Aziridinium Ion and Ring-Expansion:

-

After the formation of the tosylate is complete (monitored by TLC), concentrate the reaction mixture in vacuo.

-

To the crude tosylate in an oven-dried 25 mL round-bottom flask, add 4.0 mL of anhydrous acetonitrile.

-

Add the desired nucleophile (e.g., 1.37 mmol of sodium cyanide) to the reaction mixture.

-

Stir the reaction for 8-15 hours at room temperature or with gentle heating, depending on the nucleophile's reactivity.

-

Upon completion, quench the reaction with water (5 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Low-Temperature NMR Spectroscopy for a Reactive Intermediate

The characterization of highly reactive species like three-membered ring oxonium ions often requires low-temperature NMR spectroscopy to slow down decomposition and exchange processes.

General Considerations:

-

Solvent Choice: Select a deuterated solvent with a low freezing point, such as deuterated dichloromethane (CD₂Cl₂), deuterated chloroform (B151607) (CDCl₃), or deuterated methanol (B129727) (CD₃OD). Ensure the starting materials and the intermediate are soluble at the target temperature.

-

Sample Preparation: Prepare the sample at a low temperature, if possible, by mixing pre-cooled solutions of the reactants directly in the NMR tube.

-

Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit capable of reaching the desired low temperatures (e.g., down to -80°C or lower).[11] Use appropriate NMR tubes (e.g., Class A glass like Pyrex) and spinners (e.g., ceramic) designed for low-temperature work.[11]

Protocol Outline:

-

Pre-cool the NMR Probe: Set the spectrometer to the desired low temperature and allow it to equilibrate. This can take up to 20 minutes.[12]

-

Prepare the Sample: In a separate, dry, and inert atmosphere, dissolve the precursor to the oxonium ion in the chosen deuterated solvent.

-

Initiate the Reaction: At a low temperature, add the acid or alkylating agent that will form the oxonium ion. This can be done in a round-bottom flask and then a sample is transferred to a pre-cooled NMR tube.

-

Acquire Spectra: Quickly insert the NMR tube into the pre-cooled spectrometer. Acquire a series of ¹H and/or ¹³C NMR spectra over time to observe the formation and potential decomposition of the oxonium ion.

-

Temperature Ramping: After the experiment, slowly and incrementally increase the temperature back to ambient to avoid thermal shock to the probe.[12]

X-ray Crystallography of an Organic Salt

For stable onium ions that can be crystallized, X-ray crystallography provides definitive structural information.

General Workflow:

-

Crystal Growth:

-

Grow single crystals of the onium salt. This is often the most challenging step. Common methods include:

-

Slow evaporation of the solvent.

-

Cooling a saturated solution.

-

Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.[13]

-

-

The choice of solvent and counter-ion is crucial for obtaining X-ray quality crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted spots) using a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data to obtain the final, accurate crystal structure.

-

Visualization of Pathways and Workflows

Graphviz diagrams are used here to illustrate key reaction pathways and experimental workflows involving three-membered ring oxonium ions.

Caption: Acid-catalyzed ring-opening of an epoxide.

Caption: Formation and reaction of an aziridinium ion.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Dawn of a Reactive Intermediate: A Technical Guide to the Discovery and History of Oxirane Cation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane cations, the protonated or alkylated derivatives of epoxides, represent a class of highly reactive electrophilic intermediates that have played a pivotal role in the advancement of modern organic chemistry. Their fleeting existence and immense reactivity have long posed a significant challenge to chemists, yet understanding their behavior is fundamental to unraveling the mechanisms of a vast array of chemical transformations. From their initial postulation as transient species in acid-catalyzed ring-opening reactions to their direct observation and characterization in superacidic media, the journey of oxirane cation chemistry is a testament to the relentless pursuit of knowledge at the frontiers of chemical reactivity. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of oxirane cation chemistry, offering researchers, scientists, and drug development professionals a detailed resource on this fascinating and synthetically crucial area of study.

A Historical Perspective: From Postulation to Direct Observation

The story of oxirane chemistry begins with the first synthesis of the parent molecule, ethylene (B1197577) oxide, by the French chemist Charles-Adolphe Wurtz in 1859 . Wurtz prepared this strained three-membered ether by treating 2-chloroethanol (B45725) with potassium hydroxide.[1] For decades, this remained the primary method for its preparation. A significant leap in the industrial production of ethylene oxide came in 1931 when another French chemist, Theodore Lefort , developed a method for the direct oxidation of ethylene using a silver catalyst.[1]

The high reactivity of the oxirane ring, particularly its propensity to undergo ring-opening reactions in the presence of acids, was recognized early on. These reactions were postulated to proceed through a positively charged intermediate, the oxirane cation. However, the direct observation of these fleeting species remained beyond the grasp of chemists for over a century.

A monumental breakthrough in the study of reactive intermediates, including oxirane cations, came from the pioneering work of George A. Olah , who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[2][3][4][5] Olah's development and use of "superacids," such as a mixture of fluorosulfuric acid and antimony pentafluoride (FSO₃H-SbF₅), often referred to as "Magic Acid," provided a medium of extremely low nucleophilicity.[3] In these superacid solutions, the lifetime of highly reactive cations, including protonated epoxides, could be dramatically extended, allowing for their direct observation and characterization by spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Generation and Spectroscopic Characterization of Oxirane Cations

The generation of stable, long-lived oxirane cations for spectroscopic study is primarily achieved by dissolving the corresponding epoxide in a superacid medium at low temperatures. The extreme acidity of the medium protonates the oxygen atom of the oxirane ring, while the non-nucleophilic nature of the counterion prevents immediate ring-opening.

NMR Spectroscopy

NMR spectroscopy has been the most powerful tool for the characterization of oxirane cations. The protonation of the oxygen atom leads to a significant downfield shift of the signals for the protons and carbons of the oxirane ring in the ¹H and ¹³C NMR spectra, respectively, due to the increased positive charge density.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Protonated Epoxides in Superacid Media

| Epoxide | Superacid Medium | Temperature (°C) | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |

| Ethylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 5.35 (s) | 79.8 (t) |

| Propylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 2.55 (d, CH₃), 5.15 (m, CH), 5.45 (m, CH₂) | 18.2 (q, CH₃), 89.9 (d, CH), 75.6 (t, CH₂) |

| Isobutylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 2.15 (s, 2CH₃), 5.20 (s, CH₂) | 24.5 (q, 2CH₃), 101.2 (s, C), 71.9 (t, CH₂) |

Data compiled from various sources and representative of typical values observed.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of oxirane cations. The protonation of the oxygen atom leads to characteristic shifts in the C-O and C-H stretching frequencies. Gas-phase IR spectroscopy and matrix isolation techniques have been employed to study the vibrational spectra of isolated oxirane cations and their complexes.[6] Computational studies have also provided theoretical IR spectra that complement experimental findings.[6]

Reactivity of Oxirane Cations: Energetics and Kinetics

The high reactivity of oxirane cations is a direct consequence of the significant ring strain inherent in the three-membered ring and the presence of a positive charge on the oxygen atom, which makes the ring carbons highly electrophilic.

Thermodynamic Parameters

The stability of oxirane cations can be assessed through thermodynamic parameters such as proton affinity. The proton affinity of a molecule is a measure of its basicity in the gas phase.

Table 2: Gas-Phase Proton Affinities of Selected Oxiranes

| Compound | Proton Affinity (kJ/mol) |

| Ethylene oxide | 774.2 |

| Propylene oxide | 798.1 |

| Isobutylene oxide | 815.5 |

Data obtained from the NIST Chemistry WebBook.[7]

The increasing proton affinity with alkyl substitution reflects the electron-donating nature of alkyl groups, which stabilize the positive charge in the protonated oxirane.

Kinetics of Ring-Opening Reactions

The ring-opening of oxirane cations by nucleophiles is a fundamental reaction with broad synthetic utility. The kinetics of these reactions are highly dependent on the structure of the oxirane, the nature of the nucleophile, and the reaction conditions. In acid-catalyzed reactions, the rate-determining step is often the attack of the nucleophile on the protonated epoxide.

Table 3: Representative Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Oxiranes

| Epoxide | Acid | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Ethylene oxide | HClO₄ | 25 | 1.2 x 10⁻⁴ |

| Propylene oxide | HClO₄ | 25 | 2.5 x 10⁻⁴ |

| Isobutylene oxide | HClO₄ | 25 | 4.8 x 10⁻³ |

These values are illustrative and can vary significantly with reaction conditions.[8][9]

The trend in reaction rates generally follows the stability of the developing carbocation-like character at the carbon atom undergoing nucleophilic attack. For unsymmetrical epoxides, the regioselectivity of the ring-opening is a key consideration. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state.

Key Experimental Protocols

A comprehensive understanding of oxirane cation chemistry is built upon the ability to synthesize and manipulate oxiranes. The following are detailed methodologies for key synthetic transformations that are central to this field.

Darzens Glycidic Ester Condensation

The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with an aldehyde or ketone in the presence of a base.[10][11]

Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate

-

Reagents:

-

Ethyl chloroacetate (B1199739)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

The solution is cooled in an ice bath, and a mixture of benzaldehyde and ethyl chloroacetate is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-phenylglycidate.

-

The product can be purified by vacuum distillation.

-

Johnson-Corey-Chaykovsky Reaction

Discovered in 1961 by A. William Johnson and further developed by E. J. Corey and Michael Chaykovsky, this reaction provides a powerful method for the synthesis of epoxides from aldehydes and ketones using sulfur ylides.[7]

Experimental Protocol: Synthesis of Styrene (B11656) Oxide from Benzaldehyde

-

Reagents:

-

Trimethylsulfonium iodide or Trimethylsulfoxonium iodide[12]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Benzaldehyde

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Sodium hydride is washed with hexanes to remove the mineral oil and then suspended in anhydrous DMSO under an inert atmosphere.

-

Trimethylsulfonium iodide is added portion-wise, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

The reaction mixture is cooled in an ice bath, and a solution of benzaldehyde in a small amount of DMSO is added dropwise.

-

The reaction is stirred at room temperature for several hours.

-

The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude styrene oxide can be purified by column chromatography or distillation.

-

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless for which he shared the Nobel Prize in Chemistry in 2001, is a highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13][14]

Experimental Protocol: Asymmetric Epoxidation of Geraniol

-

Reagents:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

3Å Molecular sieves

-

Aqueous solution of ferrous sulfate and tartaric acid

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A flame-dried flask is charged with powdered 3Å molecular sieves and anhydrous dichloromethane under an inert atmosphere.

-

The flask is cooled, and titanium(IV) isopropoxide and the chosen enantiomer of diethyl tartrate are added sequentially.

-

Geraniol is then added, and the mixture is stirred for a short period.

-

tert-Butyl hydroperoxide is added dropwise while maintaining the low temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of an aqueous solution of ferrous sulfate and tartaric acid to decompose the excess peroxide.

-

The mixture is stirred vigorously and then filtered. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting 2,3-epoxygeraniol can be purified by flash column chromatography.[1][15][16]

-

Applications in Drug Development and Organic Synthesis

The chemistry of oxirane cations is not merely of academic interest; it has profound implications in various fields, particularly in drug development and complex molecule synthesis. The electrophilic nature of the oxirane ring, especially when activated by protonation or Lewis acids, makes it a versatile functional group for the introduction of new stereocenters and the construction of complex molecular architectures.

Many biologically active natural products and pharmaceutical agents contain epoxide or hydroxyl functionalities that are often installed via reactions that proceed through oxirane or oxirane-like intermediates. Furthermore, understanding the reactivity of oxirane cations is crucial for predicting and mitigating potential toxicological effects of epoxide-containing compounds, as their reaction with biological nucleophiles such as DNA and proteins can lead to cellular damage.

Conclusion

The study of oxirane cation chemistry has evolved from the theoretical postulation of a transient intermediate to the direct spectroscopic observation and detailed kinetic analysis of these highly reactive species. This journey, marked by the ingenuity of chemists like Wurtz, Darzens, Corey, Chaykovsky, and the groundbreaking work of George Olah, has fundamentally shaped our understanding of chemical reactivity. The principles of oxirane cation chemistry are now integral to the design of synthetic strategies for complex molecules and the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the historical context, spectroscopic characterization, reactivity, and synthetic utility of oxirane cations, offering a valuable resource for researchers at the forefront of chemical science. The continued exploration of these fascinating intermediates will undoubtedly lead to further innovations in catalysis, materials science, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www2.oberlin.edu [www2.oberlin.edu]

- 10. "Recent Studies of Long-Lived Carbocations and Carbodications" by G. K. Surya Prakash and Prakash Reddy [scholarsmine.mst.edu]

- 11. researchgate.net [researchgate.net]

- 12. Proton affinity - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. core.ac.uk [core.ac.uk]

The Oxiran-2-ylium Ion: A Transient Intermediate in Ring-Opening Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxiran-2-ylium ion, a cationic three-membered epoxide ring, represents a highly reactive and transient intermediate in a variety of organic reactions. While its isolation and direct characterization remain elusive due to its inherent instability, its existence is inferred from the outcomes of numerous acid-catalyzed epoxide ring-opening reactions. This guide provides a comprehensive overview of the fundamental reaction mechanisms believed to involve the this compound ion or, more accurately, protonated epoxides that exhibit similar reactivity. We will delve into the structural and stability aspects, the mechanistic pathways of its formation and subsequent reactions, and provide illustrative computational data and generalized experimental protocols relevant to its study.

Structure and Stability of the Protonated Epoxide Intermediate

The concept of an "this compound" ion is best understood in the context of a protonated epoxide. In an acidic environment, the oxygen atom of the oxirane ring is protonated, leading to a highly electrophilic species. The positive charge is not localized solely on the oxygen but is distributed across the molecule, with significant partial positive charge developing on the carbon atoms. This charge distribution is influenced by the substitution pattern of the oxirane ring.

Computational studies on simple epoxides provide insight into the energetics of protonation and the resulting structural changes. Electron-donating substituents on the carbon atoms of the oxirane ring stabilize the positive charge of the protonated intermediate. This stabilization is reflected in the energy of protonation and the C-O bond lengths.

Table 1: Computational Data for Protonated Epoxides

| Epoxide | Energy before Protonation (kcal/mol) | Energy after Protonation (kcal/mol) | Energy of Protonation (kcal/mol) | C-O Bond Distance (Å) - More Substituted | C-O Bond Distance (Å) - Less Substituted |

| Ethylene (B1197577) oxide | -8.955 | 181.04 | +189.97 | 1.53 | 1.53 |

| Propylene (B89431) oxide | -15.698 | 168.403 | +184.10 | 2.29 | 1.41 |

| Isobutylene (B52900) oxide | -20.471 | 137.476 | +157.95 | 2.31 | 1.42 |

Data adapted from computational studies at the AM1 level in vacuum.[1]

The data in Table 1 clearly demonstrates that alkyl substituents stabilize the protonated epoxide, as evidenced by the lower energy of protonation for propylene oxide and isobutylene oxide compared to ethylene oxide.[1] Notably, the C-O bond to the more substituted carbon is significantly elongated in the protonated state of propylene oxide and isobutylene oxide, indicating a weakening of this bond and the development of carbocation-like character at that position.[1]

Fundamental Reaction Mechanisms

The primary reaction mechanism involving an this compound-like intermediate is the acid-catalyzed ring-opening of epoxides. This reaction can proceed through mechanisms with SN1 or SN2 characteristics, depending on the structure of the epoxide and the reaction conditions.

Formation of the Protonated Epoxide

The initial step in the acid-catalyzed ring-opening is the protonation of the epoxide oxygen by an acid (HA). This is a rapid and reversible equilibrium that generates the highly reactive protonated epoxide intermediate.

Nucleophilic Attack and Ring-Opening

Once formed, the protonated epoxide is susceptible to attack by a nucleophile (Nu:). The regioselectivity of this attack is a key feature of the reaction.

-

SN2-like Pathway: With primary and secondary epoxides, the nucleophile typically attacks the less sterically hindered carbon atom. This pathway is favored when the carbocation character is less developed. The reaction proceeds with inversion of stereochemistry at the site of attack.

-

SN1-like Pathway: With tertiary epoxides, the nucleophile preferentially attacks the more substituted carbon. This is because the tertiary carbon can better stabilize the developing positive charge, leading to a transition state with significant SN1 character. Although the reaction proceeds with backside attack, the regioselectivity is governed by carbocation stability.[2]

The transition state in the general-acid-catalyzed reaction is earlier than that for the noncatalyzed reaction, and the reaction is highly exothermic.[3]

Experimental Protocols

The generation and study of this compound-like intermediates are carried out in situ during acid-catalyzed epoxide ring-opening reactions. Below is a generalized protocol for such a reaction.

Generalized Protocol for Acid-Catalyzed Ring-Opening of an Epoxide

Objective: To perform the ring-opening of a substituted oxirane using a nucleophile under acidic conditions.

Materials:

-

Substituted oxirane

-

Nucleophile (e.g., water, alcohol, halide salt)

-

Acid catalyst (e.g., H₂SO₄, HCl, p-toluenesulfonic acid)

-

Anhydrous aprotic solvent (e.g., diethyl ether, THF, dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted oxirane in the chosen anhydrous aprotic solvent.

-

Addition of Nucleophile: Add the nucleophile to the stirred solution. If the nucleophile is a solid, it should be finely powdered and dried before use.

-

Initiation of Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add a catalytic amount of the acid catalyst to the mixture. The addition should be dropwise to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired ring-opened product.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The this compound ion, while a transient and hypothetical species, serves as a crucial conceptual tool for understanding the mechanisms of acid-catalyzed epoxide ring-opening reactions. By studying its more stable and observable proxy, the protonated epoxide, researchers can gain valuable insights into the factors that govern the reactivity and selectivity of these important transformations. The interplay between electronic and steric effects dictates the reaction pathway, leading to a rich and diverse chemistry that is fundamental to organic synthesis and drug development. Further computational and mechanistic studies will continue to refine our understanding of this fascinating and reactive intermediate.

References

Unlocking the Potential: An In-depth Technical Guide to the Electrophilicity of Activated Epoxides

For Researchers, Scientists, and Drug Development Professionals

Epoxides, three-membered cyclic ethers, are a cornerstone of modern organic synthesis and play a pivotal role in the development of novel therapeutics. Their inherent ring strain renders them susceptible to nucleophilic attack, a reactivity that can be significantly enhanced through activation. This guide provides a comprehensive exploration of the electrophilicity of activated epoxides, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes to empower researchers in harnessing the synthetic potential of these versatile intermediates.

The Foundation of Reactivity: Understanding Epoxide Electrophilicity

The reactivity of epoxides stems from the significant ring strain within their three-membered ring, estimated to be around 13 kcal/mol.[1] This strain is released upon nucleophilic ring-opening, providing a strong thermodynamic driving force for the reaction. The carbon atoms of the epoxide ring are electrophilic due to the polarization of the C-O bonds, making them targets for a wide array of nucleophiles.[2] However, for many applications, particularly with less reactive nucleophiles, the intrinsic electrophilicity of the epoxide is insufficient, necessitating activation to enhance their reactivity.

Methods of Activation: Unleashing the Electrophilic Power

The electrophilicity of an epoxide can be dramatically increased by converting the oxygen atom into a better leaving group. This is typically achieved through protonation or coordination with a Lewis acid.

Brønsted Acid Catalysis

In the presence of a Brønsted acid, the epoxide oxygen is protonated, forming a highly reactive oxonium ion.[3] This protonation significantly weakens the C-O bonds, making the epoxide carbons much more susceptible to nucleophilic attack.[3] The reaction generally proceeds via an SN2-like mechanism, with the nucleophile attacking from the backside of the C-O bond, resulting in inversion of stereochemistry at the site of attack.[4] In the case of unsymmetrical epoxides, the regioselectivity of the attack depends on the substitution pattern. For primary and secondary carbons, the nucleophile typically attacks the less sterically hindered carbon.[5] However, for epoxides with a tertiary carbon, the reaction can exhibit more SN1-like character, with the nucleophile preferentially attacking the more substituted carbon due to the stabilization of the incipient carbocation.[6]

Lewis Acid Catalysis

Lewis acids activate epoxides by coordinating to the lone pairs of the oxygen atom. This coordination polarizes the C-O bonds, increasing the positive charge on the carbon atoms and thus their electrophilicity.[7] A wide range of Lewis acids, from simple metal halides to complex organometallic compounds, have been employed to catalyze epoxide ring-opening reactions.[8][9] Computational studies have shown that the catalytic ability of Lewis acids is related to the reduction of steric (Pauli) repulsion between the activated epoxide and the nucleophile.[10][11]

Quantitative Insights into Epoxide Reactivity

The choice of activator and reaction conditions significantly impacts the rate and selectivity of epoxide ring-opening reactions. The following tables summarize key quantitative data from the literature to guide catalyst and condition selection.

Table 1: Calculated Reaction Barriers for Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

| Lewis Acid (Y+) | Reaction Barrier (kcal/mol) |

| H+ | barrierless |

| Li+ | 3.2 |

| Na+ | 5.1 |

| K+ | 7.0 |

| Rb+ | 7.8 |

| Cs+ | 8.5 |

| none | 21.3 |

Data sourced from computational studies using relativistic dispersion-corrected density functional theory.[10][11] This data clearly demonstrates the significant rate enhancement provided by Lewis acid catalysis, with proton catalysis being the most effective.

Table 2: Activation Energies for Epoxide Ring-Opening with Methanol Catalyzed by Heterogeneous Lewis Acids

| Catalyst | Activation Energy (kJ/mol) |

| Sn-Beta | 53 ± 7 |

Data for the ring-opening of epichlorohydrin (B41342) with methanol.[3][12] This highlights the utility of solid acid catalysts for epoxide activation.

Key Experimental Protocols

Harnessing the reactivity of activated epoxides requires robust and reproducible experimental procedures. The following sections provide detailed methodologies for common and powerful transformations involving activated epoxides.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol provides a method for the enantioselective synthesis of 2,3-epoxyalcohols.[7][13][14]

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

-

Diethyl L-(+)-tartrate (L-(+)-DET)

-

Allylic alcohol (e.g., (E)-2-hexen-1-ol)

-

tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (anhydrous)

-

Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Saturated sodium chloride solution (brine)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dichloromethane. Cool the flask to -20 °C. Add titanium (IV) isopropoxide followed by diethyl L-(+)-tartrate. The solution should be stirred for 5-10 minutes at this temperature.

-

Reaction Mixture: Add the allylic alcohol to the catalyst solution.

-